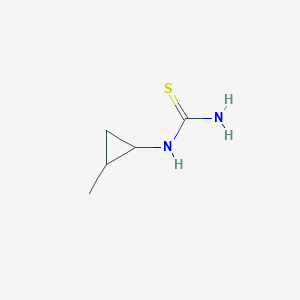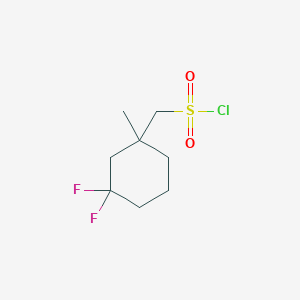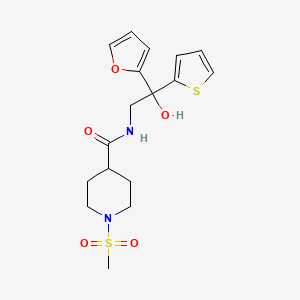
Benzenepropanoic acid, 2-fluoro-4-(methoxycarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzenepropanoic acid, 2-fluoro-4-(methoxycarbonyl)-” is a chemical compound with the linear formula C9H7FO4 . It is a solid substance stored at room temperature . The compound is also known as 2-fluoro-4-(methoxycarbonyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “Benzenepropanoic acid, 2-fluoro-4-(methoxycarbonyl)-” can be represented by the SMILES notation:COC(=O)C1=CC(F)=C(C=C1)B(O)O . The molecular formula is C8H8BFO4 , and the molecular weight is approximately 197.96 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving “Benzenepropanoic acid, 2-fluoro-4-(methoxycarbonyl)-” are not detailed in the search results, it’s noted that similar compounds have been used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, and one-pot ipso-nitration of arylboronic acids .Physical And Chemical Properties Analysis
“Benzenepropanoic acid, 2-fluoro-4-(methoxycarbonyl)-” is a solid substance . It has a melting point range of 127.0°C to 129.0°C . and is stored at room temperature .Applications De Recherche Scientifique
Selective Formation of Unsaturated Esters
The methoxycarbonylation of phenylethyne, catalyzed by Pd complexes, yields linear products like methyl cinnamate with high activity and regioselectivity. This process demonstrates the potential of benzenepropanoic acid derivatives in the selective formation of esters, crucial in organic synthesis and industrial applications (Magro et al., 2010).
Directed Lithiation of Benzoic Acids
Benzoic acid derivatives, including those with fluoro, chloro, and methoxy groups, exhibit properties conducive to directed lithiation. This process is essential for creating structurally complex molecules, widely used in pharmaceuticals and material science (Bennetau et al., 1995).
Enzyme Inhibition Studies
Compounds like DL-2-Benzyl-3-formylpropanoic acid, a derivative of benzenepropanoic acid, act as competitive inhibitors of carboxypeptidase A. Such studies provide insights into enzyme mechanisms and aid in drug development (Galardy & Kortylewicz, 1984).
Fluorodecarboxylation Processes
The replacement of carboxyl functions by fluorine in alkanoic acids is a significant process in organic synthesis. This fluorodecarboxylation is crucial for introducing fluorine atoms into organic molecules, enhancing their properties for pharmaceutical and agrochemical applications (Patrick et al., 1986).
Synthesis of Pharmaceutical Intermediates
Benzenepropanoic acid derivatives are pivotal in synthesizing various pharmaceutical intermediates, like phenylpropanoid esters, highlighting their role in medicinal chemistry (Wang et al., 2011).
Safety and Hazards
The compound is classified as potentially causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection. If inhaled or in contact with skin or eyes, it’s recommended to remove the person to fresh air, wash the skin with plenty of soap and water, and rinse the eyes cautiously with water .
Propriétés
IUPAC Name |
3-(2-fluoro-4-methoxycarbonylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUNGZDTFAZHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2717115.png)

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2717120.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717121.png)

![N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2717126.png)
![2-[8-(Cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2717127.png)
![2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2717129.png)




![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2717136.png)